3-Methyl-9H-fluorene
Overview
Description
3-Methyl-9H-fluorene is an organic compound with the molecular formula C14H12 . It is also known by other names such as 3-Methylfluorene .
Synthesis Analysis
The synthesis of fluorene derivatives, which would include 3-Methyl-9H-fluorene, can be achieved through various methods. One such method involves a Pd(0)-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2′-dibromobiphenyls . Another method involves the use of a single SNS ligand derived nickel complex for the selective synthesis of both alkylated and alkenylated fluorenes .Molecular Structure Analysis
The molecular structure of 3-Methyl-9H-fluorene consists of a fluorene core with a methyl group attached. The fluorene core is composed of two benzene rings fused with a central five-membered ring .Physical And Chemical Properties Analysis
3-Methyl-9H-fluorene has a molecular weight of 180.2451 . It is likely to share similar physical and chemical properties with fluorene, which is a white crystalline solid, nearly insoluble in water but soluble in many organic solvents .Scientific Research Applications
Fluorescence Sensing
3-Methyl-9H-fluorene and its derivatives have been explored for their potential in fluorescence sensing. Research conducted by Qian et al. (2019) focused on developing novel polyaniline derivatives, including poly(9,9-dihexyl-9H-fluoren-2-amine), for fluorescence detection of various acids and amines. These materials displayed excellent fluorescence properties, with potential applications in environmental protection, biosensing, and food toxin detection. The versatility of these materials allows for their use in both solution and gas phase fluorescence detection, broadening their scope of application in chemosensor research (Qian, Zhang, Liu, & Xia, 2019).
Solar Cells
In the field of renewable energy, 9-alkylidene-9H-fluorene-containing polymers have been synthesized for use in polymer solar cells. Du et al. (2011) developed a novel donor–acceptor copolymer that incorporated a 9-alkylidene-9H-fluorene unit, demonstrating its efficacy in bulk heterojunction polymer solar cells. The polymer showed a low band gap and high power conversion efficiency, indicating that 9-alkylidene-9H-fluorene is a promising building block for constructing narrow band gap conjugated polymers for high-efficiency solar cells (Du, Li, Li, Chen, Bo, Veit, Ma, Wuerfel, Zhu, Hu, & Zhang, 2011).
Environmental Biodegradation
The biodegradation of fluorene, including derivatives such as 9H-fluorene-9-one, has been a subject of environmental research. Grifoll et al. (1992) isolated a bacterium capable of degrading fluorene, identifying major metabolites in the process. This study suggests different pathways of fluorene biodegradation, one supporting cell growth and the other appearing to be a dead-end route. Understanding the microbial degradation of fluorene compounds is crucial for environmental remediation and managing pollution (Grifoll, Casellas, Bayona, & Solanas, 1992).
Chemosensors
Fluorene-based Schiff-bases have been explored as fluorescent chemosensors for metal ion detection. Tajbakhsh et al. (2018) synthesized a new fluorene-based Schiff-base, which exhibited high selectivity in detecting Cr3+ and Al3+ ions. This compound demonstrated significant fluorescence enhancement upon binding with these ions, making it a potential candidate for environmental and analytical applications (Tajbakhsh, Chalmardi, Bekhradnia, Hosseinzadeh, Hasani, & Amiri, 2018).
Safety And Hazards
3-Methyl-9H-fluorene may pose certain hazards. It is classified as Acute toxicity, Oral (Category 4), H302, and poses hazards to aquatic life with long-lasting effects . It is advised to handle it in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
properties
IUPAC Name |
3-methyl-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-10-6-7-12-9-11-4-2-3-5-13(11)14(12)8-10/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSRMRNALQEEEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3=CC=CC=C32)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179888 | |
Record name | 3-Methyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-9H-fluorene | |
CAS RN |
2523-39-9 | |
Record name | 3-Methylfluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2523-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylfluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-9H-fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.956 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLFLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99NMR4IN4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Pyrolysis-gas chromatography-mass spectrometry (MS) was used to identify the major organic products produced by pyrolysis of three foundry sand resins: (i) Novolac and (ii) …
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.